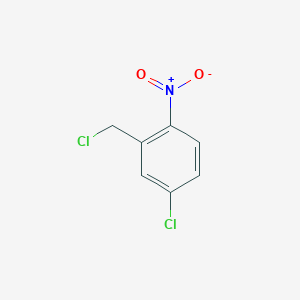

4-Chloro-2-(chloromethyl)-1-nitrobenzene

Descripción general

Descripción

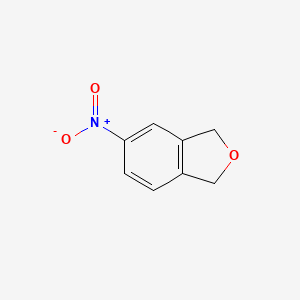

4-Chloro-2-(chloromethyl)-1-nitrobenzene is an aromatic nitro compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 214.54 g/mol. It is insoluble in water, but soluble in many organic solvents such as ethanol and methanol. Its chemical formula is C7H5Cl2NO2. 4-Chloro-2-(chloromethyl)-1-nitrobenzene is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a starting material for the synthesis of various organic compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

4-Chloro-2-(chloromethyl)-1-nitrobenzene and its derivatives are used in various chemical synthesis processes. For instance, 1-chloro-2-cyano-4-nitrobenzene can undergo substitution with sodium glycolate and sodium glycerolate to replace the chlorine atom with OCH2.CH2OH and OCH2.CHOH.CH2OH groups, respectively. This modification is significant in organic synthesis and the production of specialized chemicals (Blanksma & Fohr, 2010).

Environmental Impact and Degradation

The environmental impact and microbial degradation of 1-chloro-4-nitrobenzene derivatives have been studied. A specific bacterial strain, Pseudomonas acidovorans XII, was found to utilize 1-chloro-4-nitrobenzene as a carbon, nitrogen, and energy source. This finding is crucial for understanding the biodegradation pathways and environmental fate of such compounds (Shah, 2014).

Advanced Material Applications

1-Chloro-4-nitrobenzene is instrumental in developing advanced materials, such as in the electrochemical sensing field. For example, β-cyclodextrin/carbon nanohorn nanohybrids have been designed for sensitive electrochemical sensing of 1-chloro-4-nitrobenzene, showcasing the compound's utility in environmental monitoring and analytical chemistry applications (Kingsford et al., 2018).

Catalysis and Reaction Mechanisms

In catalysis, 1-chloro-4-nitrobenzene derivatives serve as key intermediates. For example, 1,2-Dichloro-4-nitrobenzene can be prepared through the reaction of 1-chloro-4-nitrobenzene with chlorine, demonstrating its role in producing more complex chlorinated nitrobenzene derivatives, which are crucial in various chemical syntheses (Hui-ping, 2005).

Electrochemical Studies

Electrochemical studies on compounds like 1-chloro-4-nitrobenzene offer insights into their reduction mechanisms, which are relevant in electrochemistry and environmental remediation. Research has focused on the electrochemical reduction processes of these compounds, providing valuable data for understanding their behavior in electrochemical systems (Du & Peters, 2010).

Safety and Toxicology

Research has also delved into the safety and toxicological aspects of 4-chloro-1-nitrobenzene. For example, there have been documented cases of methemoglobinemia and hemolysis due to poisoning after skin exposure to this compound, highlighting the need for caution and safety measures in handling and exposure (Yu et al., 2022).

Zeolite Catalysis

The use of zeolites in catalyzing aromatic nitrations with 1-chloro-2-nitrobenzene has been explored, showing the potential of zeolites in enhancing catalytic activity and selectivity in organic synthesis (Claridge et al., 2001).

Environmental Analysis

The compound's role in environmental chemistry has been highlighted, such as in studies investigating the detection of reactive by-products in chlorhexidine solutions, including 1-chloro-4-nitrobenzene. Such research is important for assessing and managing the environmental and health impacts of widely used chemical agents (Barbin et al., 2013).

Pharmaceutical Synthesis

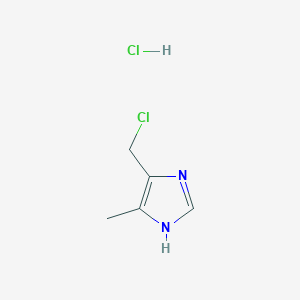

4-Chloro-2-(chloromethyl)-1-nitrobenzene and its derivatives find applications in the pharmaceutical industry. For example, a new synthesis method for 4-methoxyphenol from 4-chloro-1-nitrobenzene has been developed, indicating its use in creating valuable pharmaceutical intermediates (Jian, 2000).

Advanced Electrochemical Applications

Further research into the electrochemical properties of nitrobenzene derivatives, including those related to 1-chloro-4-nitrobenzene, has provided deeper understanding of their reduction mechanisms in ionic liquids, which is significant for designing advanced electrochemical systems and sensors (Silvester et al., 2006).

Propiedades

IUPAC Name |

4-chloro-2-(chloromethyl)-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERWATQGJOEFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503821 | |

| Record name | 4-Chloro-2-(chloromethyl)-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(chloromethyl)-1-nitrobenzene | |

CAS RN |

57750-81-9 | |

| Record name | 4-Chloro-2-(chloromethyl)-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

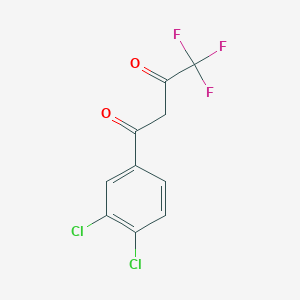

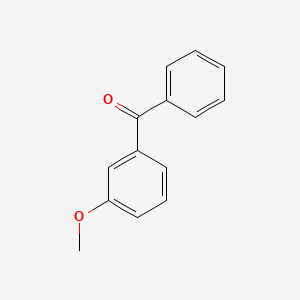

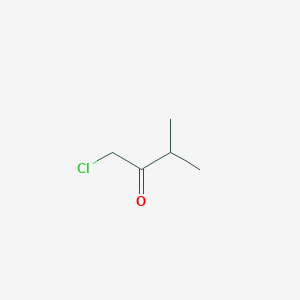

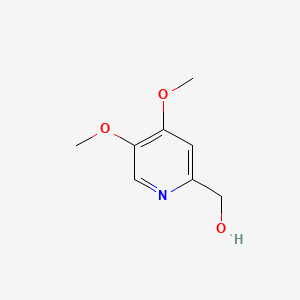

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)